1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium
Overview
Scientific Research Applications
Corrosion Inhibition : Abiola et al. (2011) explored the use of thiamine hydrochloride, which is structurally related to your compound, as a corrosion inhibitor for copper in nitric acid solutions. They found that it effectively inhibited copper corrosion, with the efficiency increasing at higher concentrations of thiamine hydrochloride. The study indicated that the adsorption of thiamine hydrochloride molecules on copper surfaces followed the Langmuir adsorption isotherm (Abiola et al., 2011).
Antibiotic Conversion : Alston and Abeles (1987) proposed that the adverse effects of the antibiotic metronidazole might partly be due to its conversion to a thiamine analog, leading to vitamin B1 antagonism. This conversion involves an enzymatic reaction producing a structural analog of thiamine, which is an effective inhibitor of thiamine pyrophosphokinase in vitro (Alston & Abeles, 1987).
Antitumor, Antifungal, and Antibacterial Activities : Titi et al. (2020) synthesized various pyrazole derivatives with a structure related to your compound. They evaluated these compounds for their biological activities against breast cancer and microbes, confirming the origin of their biological activities (Titi et al., 2020).
Crystal Structure Analysis : Hu and Zhang (1992) studied the crystal structure of thiamine bromide sesquihydrate, closely related to your compound, revealing its detailed molecular arrangement (Hu & Zhang, 1992).
Decarboxylation of Pyruvate : Yount and Metzler (1959) explored the decarboxylation of pyruvate using thiamine analogues, including compounds structurally similar to your query (Yount & Metzler, 1959).
Synthesis of Thiamine Derivatives : Yasuo (1976) reported the synthesis of S-aminomethylthiamine and N-hydroxymethylthiamine, both related to your compound, and discussed their properties (Yasuo, 1976).
properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methyl-5-nitroimidazol-3-ium-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N6O3/c1-8-14-5-10(12(13)15-8)6-16-7-11(18(20)21)17(3-4-19)9(16)2/h5,7,19H,3-4,6H2,1-2H3,(H2,13,14,15)/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTZXSNXKYDMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C[N+]2=C(N(C(=C2)[N+](=O)[O-])CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N6O3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149697 | |
Record name | 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium | |
CAS RN |
111607-65-9 | |
Record name | 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111607659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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